Disodium L-malate
CAS No.: 138-09-0
Cat. No.: VC21006023
Molecular Formula: C4H6NaO5
Molecular Weight: 157.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138-09-0 |
|---|---|
| Molecular Formula | C4H6NaO5 |
| Molecular Weight | 157.08 g/mol |
| IUPAC Name | disodium;(2S)-2-hydroxybutanedioate |
| Standard InChI | InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
| Standard InChI Key | YMJXEWZMJGYPTL-DKWTVANSSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)O)C(=O)O.[Na] |
| SMILES | C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C(C(C(=O)O)O)C(=O)O.[Na] |
Introduction
Chemical Identity and Properties
Disodium L-malate is an organic sodium salt derived from L-malic acid, a naturally occurring dicarboxylic acid. It contains a (S)-malate(2-) ion, which maintains the stereochemistry of the parent L-malic acid . The compound serves as a critical intermediate in several biochemical pathways, including the tricarboxylic acid cycle (TCA cycle), and functions as a source of carbon dioxide in the Calvin cycle .
Chemical Structure and Nomenclature
Disodium L-malate exists as the disodium salt of (S)-malic acid with two sodium ions balancing the negative charges of the deprotonated carboxylic acid groups. Its structural and chemical identifiers are presented in Table 1.
Table 1: Chemical Identifiers and Properties of Disodium L-malate
| Property | Value |
|---|---|
| Chemical Formula | C₄H₄Na₂O₅ |
| Molecular Weight | 178.05 g/mol |
| CAS Numbers | 138-09-0 (L-isomer) , 676-46-0 (DL-form) |
| IUPAC Name | Disodium 2-hydroxybutanedioate |
| SMILES Notation | [Na+].[Na+].OC@@HC([O-])=O |
| InChIKey | WPUMTJGUQUYPIV-JIZZDEOASA-L |
| Physical Form | Solid |
| Color | White to Off-White |
| Melting Point | >300°C |
| Solubility | Sparingly soluble in water, slightly soluble in methanol when heated and sonicated |
| Stability | Hygroscopic |
The stereochemistry of Disodium L-malate is particularly important, as it contains one defined stereocenter, making it distinct from its D-isomer counterpart. This stereochemistry affects its biological activity and metabolic processing .
Physical and Chemical Properties
Disodium L-malate appears as a white to off-white solid that is hygroscopic in nature, readily absorbing moisture from the air . Its melting point exceeds 300°C, indicating high thermal stability . The compound exhibits limited solubility in water and is only slightly soluble in methanol when heated and subjected to sonication .
Biological Significance
Disodium L-malate plays crucial roles in several biological processes, particularly in energy metabolism and carbon fixation pathways.
Role in Energy Metabolism
L-malate represents a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins . In human metabolism, L-malate is both derived from dietary sources and synthesized endogenously through the TCA cycle in mitochondria .
The importance of L-malate to energy production in the body during both aerobic and anaerobic conditions is well established. Under aerobic conditions, the oxidation of L-malate to oxaloacetate provides reducing equivalents to the mitochondria through the malate-aspartate redox shuttle. During anaerobic conditions, where excess reducing equivalents inhibit glycolysis, L-malic acid's simultaneous reduction to succinate and oxidation to oxaloacetate can remove accumulating reducing equivalents, thereby reversing hypoxia's inhibition of glycolysis and energy production .
Plant Biochemistry
In plants, Disodium L-malate serves as an activator for NAD-dependent malic enzymes found in mitochondria. These enzymes are particularly important in plants utilizing C4 or CAM photosynthesis pathways, where malate decarboxylation represents a significant source of CO₂ for carbon assimilation.
Studies have shown that Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity. This interaction highlights the significance of Sodium L-malate in regulating malate metabolism in plants.
Industrial Production and Synthesis
Manufacturing Methods
Disodium L-malate is typically synthesized through chemical or biotechnological approaches. The conventional chemical method involves a neutralization reaction between L-malic acid and sodium hydroxide or sodium carbonate. This process begins with dissolving L-malic acid in water, followed by the gradual addition of sodium hydroxide or sodium carbonate until reaching a neutral pH. The resulting solution is then evaporated to obtain the crystalline compound.
Biotechnological Production
Recent advances in biotechnology have enabled the production of L-malate and its derivatives through microbial fermentation processes. Various microbial chassis have been explored for this purpose, including bacteria, yeasts, and fungi like Aspergillus species .
Applications
Pharmaceutical and Medicinal Applications
Research has demonstrated several potential therapeutic applications for Disodium L-malate:
Protective Effects Against Chemotherapy-Induced Toxicity
Studies have shown that Sodium L-malate, isolated from Angelicae radix (commonly known as Dong Quai), exhibits significant protective effects against nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin, a widely used chemotherapy drug. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin.
Shock Resuscitation
In experimental models of hemorrhagic shock, resuscitation with malate-based crystalloid solutions has demonstrated benefits compared to standard resuscitation fluids. Research has shown that such treatment prolonged the median survival time of severely shocked animals (MR7 = 225 min, MR13.6 = 245 min, MR21 = 245 min) compared to standard resuscitation (RS = 195 min) .
Additionally, animals resuscitated with malate-containing solutions showed significantly reduced enzyme activities (LDH, CK, ASAT, and ALAT) during the observation period compared to control groups, suggesting a protective effect against organ injury induced by hemorrhagic shock .
Research and Laboratory Applications
Disodium L-malate is utilized in microbiological research to differentiate microorganisms based on their varying metabolic properties . It serves as a substrate for studying malate metabolism and microbial fermentation processes.
In chemical applications, it functions as a buffering agent and chelating agent in various reactions.
Research Findings on Fermentation Enhancement
Significant research has been conducted on the effects of Disodium L-malate on microbial fermentation, particularly in ruminant nutrition.
Rumen Fermentation Studies
Investigations using the rumen-simulation technique (RUSITEC) have examined the influence of Disodium L-malate on microbial growth and fermentation parameters. In one study, two different diets were evaluated: a medium-concentrate diet (grass hay and concentrate at 600 and 400 g/kg DM, respectively; diet F) and a high-concentrate diet (concentrate and barley straw at 900 and 100 g/kg DM, respectively; Diet C) .
The results, summarized in Table 2, demonstrated several beneficial effects of malate supplementation on rumen fermentation.
Table 2: Effects of Disodium L-malate on Rumen Fermentation Parameters
| Parameter | Effect of Malate Supplementation |
|---|---|
| DM disappearance (48h) | Increased (P<0.05) |
| Neutral detergent fiber disappearance (48h) | Increased (P<0.05) |
| Acid detergent fiber disappearance (48h) | Increased (P<0.05) |
| Propionate production | Increased (P<0.001) |
| Butyrate production | Increased (P<0.001) |
| CH₄:volatile fatty acids ratio | Decreased (P<0.001) |
| Acetate production (diet F) | Increased (P=0.011) |
| Growth of solid-associated microorganisms (diet F) | Increased (P=0.037) |
These findings suggest that malate stimulates in vitro fermentation by increasing the apparent disappearance of diet components and decreasing the ratio of methane to volatile fatty acids, with a more pronounced response observed with the medium-concentrate diet (diet F) .
| Parameter | Specification |
|---|---|
| Purity | Not less than 99.0% on the dried basis |
| Arsenic | Not more than 3 mg/kg |
| Lead | Not more than 2 mg/kg |
| Fumaric acid | Not more than 1% |
| Maleic acid | Not more than 0.05% |
These specifications, established by the Food Chemicals Codex, ensure the safety and quality of Disodium L-malate used in food applications .
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